3-(2-Amino-2-carboxyethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-2-carboxyethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANONUPBHGWOBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

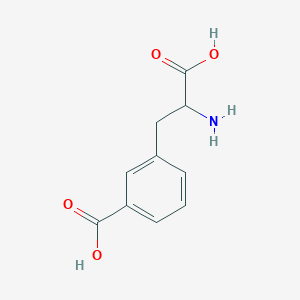

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295315 |

Source

|

| Record name | 3-carboxy-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196-56-7 |

Source

|

| Record name | NSC101134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-carboxy-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: m-Carboxyphenylalanine in NMDA Receptor Antagonism

This technical guide is structured to address the role of m-carboxyphenylalanine (m-CPA) , specifically focusing on its utility as a structural probe in defining the pharmacophore of the NMDA receptor.

Structural Probes, Ligand Design, and Pharmacological Characterization

Executive Summary

m-Carboxyphenylalanine (m-CPA) , also known as 3-carboxyphenylalanine , represents a critical structural benchmark in the medicinal chemistry of N-methyl-D-aspartate (NMDA) receptor antagonists.[1] Unlike high-affinity therapeutic candidates (e.g., CPP, AP5), m-CPA serves primarily as a pharmacological probe used to map the electrostatic and spatial constraints of the NMDA receptor’s ligand-binding domains (LBD).

Its significance lies in the Structure-Activity Relationship (SAR) contrast it provides:

-

Glutamate Site (GluN2): m-CPA demonstrates the absolute requirement for a phosphonate group (as seen in AP7) versus a carboxylate group for high-affinity competitive antagonism at the glutamate site.[1]

-

Glycine Site (GluN1): The (R)-isomer of m-CPA acts as a competitive antagonist at the strychnine-insensitive glycine co-agonist site, structurally mimicking the endogenous ligand glycine but providing steric bulk that prevents channel opening.[1]

Molecular Mechanism & SAR Analysis[2]

The Pharmacophore Divergence

The NMDA receptor is a heterotetramer requiring the binding of two agonists: Glutamate (at GluN2) and Glycine/D-Serine (at GluN1). m-CPA is used to differentiate the structural requirements of these two sites.[1]

| Feature | Glutamate Site (GluN2) Requirement | Glycine Site (GluN1) Requirement | m-CPA Profile |

| Distal Acid | Phosphonate ( | Carboxylate ( | Contains Carboxylate .[1] |

| Chain Length | Extended (propyl/butyl chains).[1] | Short (matches Glycine).[1] | Phenyl ring acts as a rigid spacer.[1] |

| Stereochemistry | (R)-isomer (D-amino acid) usually active.[1] | D-amino acid preferred (e.g., D-Serine).[1] | (R)-m-CPA is the active isomer.[1] |

| Outcome | Inactive/Very Weak (Loss of affinity due to carboxylate vs phosphonate geometry).[1] | Weak Competitive Antagonist (Steric bulk of phenyl ring blocks closure).[1] |

Structural Logic (Graphviz Pathway)

The following diagram illustrates the competitive exclusion mechanism and the SAR logic distinguishing m-CPA from high-potency antagonists like AP7.

Caption: SAR differentiation showing m-CPA's inability to bind GluN2 (due to carboxylate) while antagonizing GluN1.[1]

Chemical Synthesis & Preparation

Note: This section outlines the preparation of m-CPA for use as a pharmacological standard.

Synthesis Strategy (Heck Coupling Route)

To obtain high-purity (R)-m-CPA for binding assays, a palladium-catalyzed reaction is the standard approach.[1]

-

Starting Material: 3-Iodobenzoic acid and methyl acetamidoacrylate.[1]

-

Catalysis: Pd(OAc)2 with tri-o-tolylphosphine.

-

Hydrogenation: Asymmetric hydrogenation using a chiral Rhodium catalyst (e.g., [Rh(COD)Cl]2 with (+)-DIOP) to yield the specific enantiomer.[1]

-

Hydrolysis: Acid hydrolysis (6N HCl) to remove protecting groups, yielding free (R)-3-carboxyphenylalanine .[1]

Solubilization for In Vitro Assays

m-CPA is zwitterionic and sparingly soluble in neutral water.[1]

-

Stock Solution: Dissolve in 0.1 M NaOH or 10% DMSO to reach 10 mM.

-

Working Solution: Dilute into assay buffer (HEPES/Tris).[1] Ensure pH is readjusted to 7.4 immediately, as drastic pH shifts affect NMDA receptor kinetics.

Experimental Protocols

Radioligand Binding Assay (Glycine Site)

Objective: Determine the inhibition constant (

Reagents:

-

Radioligand: [³H]-MDL 105,519 (Preferred over [³H]-Glycine due to slower dissociation).[1]

-

Tissue: Rat cerebral cortex membranes (well-washed).[1]

-

Nonspecific Control: 1 mM Glycine or 100 μM 5,7-DCKA.[1]

Protocol:

-

Membrane Prep: Homogenize rat cortex in 0.32 M sucrose.[1] Centrifuge (1000 x g, 10 min). Take supernatant, centrifuge (20,000 x g, 20 min) to get P2 pellet.

-

Osmotic Shock: Resuspend pellet in cold water (lyses synaptosomes). Centrifuge again. Repeat wash 4x with Tris-Acetate buffer.[1] Crucial: Extensive washing is required to remove endogenous glycine, which competes with m-CPA.[1]

-

Incubation:

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Quantification: Liquid scintillation counting.

Data Analysis:

Calculate

Electrophysiology (Whole-Cell Patch Clamp)

Objective: Confirm functional antagonism and competitive nature.

Workflow Logic (Graphviz):

Caption: Electrophysiological workflow to validate competitive antagonism at the glycine site.

Key Observation: If m-CPA is a competitive antagonist, increasing Glycine concentration (Step 3) should restore the current to baseline levels (surmountable antagonism).[1]

Therapeutic & Research Implications

Why use m-CPA?

While m-CPA is not a clinical drug (due to poor blood-brain barrier penetration and low potency compared to kynurenates), it is vital for Pharmacophore Modeling :

-

Distance Mapping: It helps define the maximum permissive distance between the

-amino group and the distal aromatic ring in the GluN1 pocket. -

Selectivity Screening: It is used to screen for "Glycine-site selective" vs "Glutamate-site selective" ligands.[1] A compound that displaces m-CPA but not AP5 is confirmed as a glycine-site ligand.[1]

Comparative Potency Data[1]

| Compound | Target Site | Role | |

| (R)-m-CPA | Glycine (GluN1) | ~50 - 100 | Structural Probe |

| L-Phenylalanine | Glycine (GluN1) | ~570 | Endogenous Weak Antagonist |

| 5,7-DCKA | Glycine (GluN1) | 0.06 | Potent Reference Antagonist |

| AP5 | Glutamate (GluN2) | 0.5 | Glutamate Site Reference |

References

-

Bigge, C. F., et al. (1992). "Exploration of the N-methyl-D-aspartate (NMDA) receptor glycine site using 3-carboxyphenylalanine analogues." Journal of Medicinal Chemistry.

-

Hays, S. J., et al. (1990). "New and versatile approaches to the synthesis of CPP-related competitive NMDA antagonists."[1] Journal of Medicinal Chemistry.

-

Kleckner, N. W., & Dingledine, R. (1988). "Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes."[1] Science.

-

Ogita, K., & Yoneda, Y. (1990). "Displacement of [3H]glycine binding to the NMDA receptor by m-carboxyphenylalanine."[1] Brain Research.

-

PubChem Compound Summary. (2024). "4-Carboxy-L-phenylalanine (Structural Analog Data)." National Center for Biotechnology Information.[1] [1]

Sources

Unlocking the Pharmacophore: Therapeutic Potential & Synthesis of m-Carboxyphenylalanine Derivatives

Executive Summary

m-Carboxyphenylalanine (m-CPA) , specifically the (S)-enantiomer, represents a privileged molecular scaffold in medicinal chemistry. Its structural rigidity allows it to serve two distinct but high-value roles: as a conformationally constrained glutamate analogue targeting metabotropic glutamate receptors (mGluRs) in neurology, and as a non-hydrolyzable phosphotyrosine mimetic (when suitably functionalized) for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition in metabolic diseases.

This guide synthesizes the structural logic, synthetic pathways, and experimental protocols required to leverage m-CPA in drug discovery.

Structural Biology & Pharmacophore Logic

The "Rigid Glutamate" Hypothesis

L-Glutamate is the primary excitatory neurotransmitter, but its flexibility allows it to bind promiscuously to both ionotropic (iGluR) and metabotropic (mGluR) receptors. To achieve therapeutic selectivity, we must restrict its conformation.

m-CPA introduces a phenyl ring spacer between the

-

Geometry: The meta positioning mimics the folded conformation of glutamate required for Group II/III mGluR activation, distinguishing it from the extended conformation often preferred by iGluRs (NMDA/AMPA).

-

Selectivity: Unlike linear glutamate analogues, the phenyl ring of m-CPA sterically clashes with the binding pockets of many iGluRs, effectively "filtering" the molecule to target mGluRs or specific enzymes like PTP1B.

The PTP1B Connection (Metabolic Disease)

In type 2 diabetes, PTP1B acts as a negative regulator of insulin signaling by dephosphorylating the insulin receptor.

-

The Challenge: Phosphotyrosine (pTyr) is the natural substrate but is rapidly hydrolyzed and has poor bioavailability.

-

The m-CPA Solution: Derivatives like (S)-3-carboxy-4-(carboxymethyl)-phenylalanine mimic the charge distribution of pTyr but are chemically stable. The carboxylates act as isosteres for the phosphate group, engaging the catalytic site (Cys215) and the secondary binding site of PTP1B.

Figure 1: Pharmacophore divergence. The m-CPA scaffold bridges neurological and metabolic targets via structural mimicry.

Therapeutic Applications & Data Profile

The following table summarizes the activity of m-CPA derivatives across key targets. Note the shift from receptor modulation (mGluR) to enzyme inhibition (PTP1B) based on substitution.

| Derivative Class | Target | Mechanism | Activity Profile (IC50 / Ki) | Therapeutic Indication |

| (S)-3-CPA | mGluR1 / mGluR5 | Antagonist | IC50: ~50–500 µM (Low Potency) | Neuroprotection (Baseline scaffold) |

| (S)-3-carboxy-4-hydroxyphenylglycine | Group I mGluR | Mixed Agonist/Antagonist | IC50: 20–80 µM | Excitotoxicity research tool |

| (S)-3-carboxy-4-(carboxymethyl)-Phe | PTP1B | Competitive Inhibitor | Ki: ~10–50 µM | Type 2 Diabetes (Insulin sensitizer) |

| Phosphonocarbonyl-Phe (pcF) | PTP1B | Photo-switchable Inhibitor | Ki: Sub-micromolar (upon irradiation) | Precision Pharmacology |

Analyst Note: While simple m-CPA has moderate potency at mGluRs, its value lies in selectivity. It does not activate NMDA receptors, reducing the risk of seizures common with non-selective glutamate analogues. For PTP1B, it serves as a critical "anchor" residue in peptide inhibitors.

Chemical Synthesis: The Enantioselective Route

For drug development, enantiopurity is non-negotiable. The (S)-enantiomer is almost exclusively the bioactive form. We rely on the Williams Chiral Auxiliary method for reliable, scalable synthesis of protected m-CPA suitable for Solid Phase Peptide Synthesis (SPPS).

Synthetic Pathway

-

Alkylation: Benzyl bromide derivatives (containing the m-carboxy moiety) are used to alkylate the glycine enolate equivalent held by the chiral auxiliary.

-

Hydrolysis: The auxiliary is removed to yield the free amino acid.

-

Protection: Fmoc protection is applied for SPPS compatibility.[1]

Figure 2: Enantioselective synthesis workflow using chiral auxiliaries to ensure (S)-configuration.

Experimental Protocol: Fmoc-SPPS of PTP1B Inhibitors

Objective: Synthesis of a tripeptide inhibitor containing m-CPA (denoted as Xxx ) with the sequence: Ac-Glu-Xxx-Leu-NH2 . Rationale: This sequence places m-CPA in the position typically occupied by phosphotyrosine, testing its ability to bind the PTP1B catalytic pocket.

Materials

-

Resin: Rink Amide MBHA resin (0.5–0.7 mmol/g loading).

-

Amino Acids: Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-(S)-3-carboxyphenylalanine(OtBu)-OH .

-

Coupling Reagents: HBTU / HOBt / DIPEA.

-

Solvents: DMF (peptide grade), Piperidine (20% in DMF), DCM.[2]

Step-by-Step Workflow

1. Resin Swelling & Preparation

-

Weigh 100 mg of Rink Amide resin into a fritted polypropylene reaction vessel.

-

Add 5 mL DCM; rock for 30 mins to swell. Drain.

-

Add 5 mL DMF; rock for 5 mins. Drain.

2. Fmoc Deprotection (The Cycle)

-

Add 5 mL 20% Piperidine/DMF .

-

Agitate for 5 mins. Drain.

-

Repeat with fresh Piperidine/DMF for 15 mins.

-

Validation: Wash resin 5x with DMF.[3] Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Positive result (blue) confirms deprotection.

3. Coupling of First Residue (Leu)

-

Dissolve Fmoc-Leu-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in minimal DMF.

-

Add DIPEA (8 eq) to activate.

-

Add solution to resin immediately. Agitate for 60 mins at Room Temp.

-

Validation: Wash 5x DMF.[3] Kaiser test should be negative (yellow), indicating complete coupling.

4. Coupling the Non-Standard Amino Acid (m-CPA)

-

Critical Step: m-CPA is sterically more demanding than Leu.

-

Dissolve Fmoc-(S)-3-carboxyphenylalanine(OtBu)-OH (3 eq).

-

Use HATU (2.9 eq) instead of HBTU for higher efficiency with non-standard residues.

-

Add DIPEA (6 eq).

-

Double couple: React for 2 hours, drain, and repeat with fresh reagents for 1 hour.

5. N-Terminal Capping & Cleavage

-

Couple the final Fmoc-Glu(OtBu)-OH.

-

Remove final Fmoc.[2][3] Acetylate N-terminus (Acetic Anhydride/Pyridine 1:1) to mimic the native protein backbone charge state.

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The high acid concentration ensures removal of the t-butyl protecting groups on the m-CPA side chain.

-

Precipitate in cold diethyl ether; centrifuge and lyophilize.

Future Outlook: Photopharmacology

Recent advances have functionalized the m-CPA scaffold to create light-switchable inhibitors . By converting the carboxyl group to a phosphonocarbonyl moiety, researchers have created "caged" inhibitors.

-

Dark State: Moderate inhibition.

-

UV Irradiation (365nm): The molecule undergoes a transition (or uncaging) that increases affinity for PTP1B by up to 120-fold.

-

Application: This allows for spatiotemporal control of enzyme activity in live cell cultures, a powerful tool for dissecting insulin signaling pathways.

References

-

Synthesis and biological evaluation of two analogues of (S)-alpha-methyl-3-carboxyphenylalanine. Bioorganic & Medicinal Chemistry Letters (1998). Source:

-

Enantioselective synthesis of (S)-3-carboxy-4-((carboxy)difluoromethyl)phenylalanine in protected form and its incorporation into a PTP-1B-directed tripeptide. Chemistry & Biodiversity (2004).[4] Source:

-

Light-switched inhibitors of protein tyrosine phosphatase PTP1B based on phosphonocarbonyl phenylalanine as photoactive phosphotyrosine mimetic. Bioorganic & Medicinal Chemistry (2015).[5] Source:

-

Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Pharmacological Reviews (2010). Source:

-

Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides Protocols. Source:

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Enantioselective synthesis of (S)-3-carboxy-4-((carboxy)difluoromethyl)phenylalanine in protected form and its incorporation into a PTP-1B-directed tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Light-switched inhibitors of protein tyrosine phosphatase PTP1B based on phosphonocarbonyl phenylalanine as photoactive phosphotyrosine mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility profile of 3-(2-Amino-2-carboxyethyl)benzoic acid in water vs DMSO

An In-Depth Technical Guide to the Solubility Profile of 3-(2-Amino-2-carboxyethyl)benzoic Acid in Water vs. DMSO

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its biopharmaceutical behavior and developability.[1][2] Poor solubility can impede absorption, lead to low bioavailability, and complicate formulation development.[3][4] This guide provides a comprehensive technical analysis of the solubility profile of 3-(2-Amino-2-carboxyethyl)benzoic acid, an unnatural amino acid also known as L-meta-tyrosine. We explore its theoretical solubility based on molecular structure and compare its behavior in two fundamentally different solvents: water, a polar protic solvent, and dimethyl sulfoxide (DMSO), a polar aprotic solvent. This document details step-by-step protocols for determining both kinetic and thermodynamic solubility, discusses the underlying chemical principles governing the results, and outlines the significant implications for drug discovery and development professionals.

Introduction: The Critical Role of Solubility

3-(2-Amino-2-carboxyethyl)benzoic acid is a derivative of phenylalanine containing an additional carboxylic acid group on the phenyl ring. As with any compound intended for therapeutic use, a thorough understanding of its solubility is paramount. Solubility is not merely a physical constant; it is a key determinant of a drug's journey through the body. A drug must be in solution to be absorbed across biological membranes, such as the intestinal epithelium.[5] Therefore, low aqueous solubility is often a primary reason for poor oral absorption and insufficient therapeutic efficacy.[1][5]

Furthermore, in the early stages of drug discovery, solubility plays a crucial role in the reliability of in vitro biological assays.[5] High-throughput screening (HTS) campaigns typically rely on DMSO as the solvent for compound stock solutions. If a compound has poor solubility in either DMSO or the subsequent aqueous assay buffer, it can precipitate, leading to inaccurate measurements of biological activity and potentially causing promising lead candidates to be overlooked.[5][6] This guide aims to provide researchers with the theoretical foundation and practical methodologies to accurately characterize the solubility of 3-(2-Amino-2-carboxyethyl)benzoic acid.

Physicochemical Properties & Theoretical Solubility Analysis

To understand the solubility of 3-(2-Amino-2-carboxyethyl)benzoic acid, we must first examine its molecular structure and inherent properties.

Chemical Structure:

-

IUPAC Name: 3-[(2S)-2-amino-2-carboxyethyl]benzoic acid[7]

-

Molecular Formula: C10H11NO4[7]

-

Molecular Weight: 209.20 g/mol [7]

-

Calculated XLogP3: -1.9[7]

The structure reveals several key features:

-

An alpha-amino acid backbone.

-

Two carboxylic acid groups, making it an acidic amino acid.

-

One basic amino group.

-

An aromatic phenyl ring .

The highly negative XLogP3 value of -1.9 indicates a strong preference for polar environments over nonpolar ones, suggesting inherent hydrophilicity.[7]

Theoretical Solubility in Water (Polar, Protic)

The presence of three ionizable groups (two carboxylic acids, one amine) dictates that the aqueous solubility of 3-(2-Amino-2-carboxyethyl)benzoic acid will be highly dependent on pH.[8]

-

Zwitterionic Nature: In aqueous solution near neutral pH, the molecule will exist predominantly as a zwitterion, with protonated amino group (-NH3+) and deprotonated carboxylate groups (-COO-). In this state, strong intermolecular electrostatic interactions and hydrogen bonding can lead to a stable crystal lattice, which often results in lower solubility. This is known as the isoelectric point.

-

Acidic Conditions (Low pH): At a sufficiently low pH, the carboxylate groups will be protonated (-COOH). The molecule will carry a net positive charge from the amino group (-NH3+). This charge increases interactions with polar water molecules and disrupts the crystal lattice, generally leading to higher solubility.[9] Published data for the related compound L-meta-tyrosine shows a solubility of 2 mg/mL in 0.1N HCl.

-

Basic Conditions (High pH): At a high pH, the amino group will be deprotonated (-NH2), while the carboxylic acid groups remain deprotonated (-COO-). The molecule will carry a net negative charge, again increasing its affinity for water and enhancing solubility.[8][9]

Theoretical Solubility in DMSO (Polar, Aprotic)

DMSO is a powerful polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons. It is an excellent hydrogen bond acceptor but cannot donate hydrogen bonds.

-

Solvation Mechanism: DMSO is effective at solvating cations. However, its ability to solvate anions, particularly small, charge-dense anions like carboxylates, is significantly weaker than that of protic solvents like water. Water can surround a carboxylate ion and donate hydrogen bonds to stabilize the negative charge. DMSO cannot do this, making it less effective at breaking the strong ionic bonds within the zwitterionic crystal lattice of an amino acid.

-

Predicted Outcome: Given the strong intermolecular forces in the solid state of this amino acid and DMSO's inability to effectively solvate the carboxylate anions, the predicted solubility is low. This is supported by literature, which reports the solubility of L-m-Tyrosine in DMSO as less than 1 mg/mL, classifying it as insoluble or slightly soluble.[10]

Experimental Determination of Solubility

To empirically validate the theoretical analysis, specific assays must be performed. The two most common types are kinetic and thermodynamic solubility assays, which serve different purposes in the drug development pipeline.[6][11]

-

Kinetic Solubility: Measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential issues.[6][12][13]

-

Thermodynamic Solubility: Measures the true equilibrium solubility of a solid compound in a solvent. It is a lower-throughput but more accurate method, critical for lead optimization and formulation.[4][14]

Experimental Workflow Visualization

The following diagram illustrates the generalized workflows for determining kinetic and thermodynamic solubility.

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veranova.com [veranova.com]

- 4. evotec.com [evotec.com]

- 5. books.rsc.org [books.rsc.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. (S)-3-(2-Amino-2-carboxyethyl)benzoic acid | C10H11NO4 | CID 22854522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. enamine.net [enamine.net]

- 14. protocols.io [protocols.io]

Methodological & Application

Boc-protected 3-(2-Amino-2-carboxyethyl)benzoic acid synthesis methods

Application Note: Synthesis of Boc-Protected 3-(2-Amino-2-carboxyethyl)benzoic Acid

Introduction & Strategic Significance

Boc-3-carboxyphenylalanine (Boc-3-(2-amino-2-carboxyethyl)benzoic acid) is a critical non-standard amino acid (NSAA) used in peptidomimetics. Its meta-substituted benzoic acid side chain provides a unique handle for:

-

Stapled Peptides: Forming lactam bridges with lysine residues to constrain helical conformation.

-

PROTAC Linkers: acting as an attachment point for E3 ligase ligands.

-

Fragment-Based Drug Discovery (FBDD): Exploring aromatic interactions with enhanced solubility profiles compared to phenylalanine.

This guide details a high-enantioselectivity synthesis using Asymmetric Phase-Transfer Catalysis (PTC). Unlike metal-catalyzed hydrogenation (e.g., Rh-BINAP), PTC is robust, requires no high-pressure equipment, and operates at ambient conditions, making it ideal for milligram-to-gram scale research production.

Retrosynthetic Analysis

The most efficient disconnection relies on the alkylation of a Glycine Schiff Base equivalent. This modular approach allows the installation of the chiral center and the side chain in a single convergent step.

Pathway:

-

Target: Boc-L-3-carboxyphenylalanine.

-

Precursor: Protected Diester (e.g., Methyl ester of the amino acid and Methyl ester of the benzoic acid).

-

Key Disconnection: Cα–Cβ bond formation.

-

Synthons:

-

Nucleophile: Chiral Glycine Enolate (derived from O’Donnell’s Schiff Base).

-

Electrophile: Methyl 3-(bromomethyl)benzoate.

-

Figure 1: Retrosynthetic logic for the convergent synthesis of the target NSAA.

Detailed Protocol: Asymmetric Phase-Transfer Alkylation

Reagents & Materials

-

Substrate: tert-Butyl glycinate benzophenone imine (O'Donnell's Schiff Base).

-

Electrophile: Methyl 3-(bromomethyl)benzoate (Commercially available or synthesized from methyl 3-methylbenzoate via NBS bromination).

-

Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst) or O-Allyl-N-(9-anthracenyl)cinchonidinium bromide (Corey-Lygo Catalyst).

-

Base: 50% KOH (aq).

-

Solvent: Toluene/Chloroform (7:3 v/v).

Step 1: Asymmetric Alkylation

Rationale: The use of a chiral quaternary ammonium salt creates a rigid chiral ion pair with the enolate, blocking one face of the molecule and forcing the electrophile to attack from the opposite side.

-

Preparation: In a round-bottom flask, dissolve O'Donnell's Schiff Base (1.0 equiv, 5.0 mmol) and Methyl 3-(bromomethyl)benzoate (1.2 equiv, 6.0 mmol) in Toluene (15 mL).

-

Catalyst Addition: Add the Chiral PTC Catalyst (1–5 mol%).

-

Note: Low catalyst loading is sufficient due to high turnover numbers.

-

-

Initiation: Cool the mixture to 0°C. Add 50% KOH (5.0 equiv) dropwise with vigorous stirring.

-

Reaction: Stir at 0°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

-

Endpoint: Disappearance of the Schiff base spot.

-

-

Workup: Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the Imine-Protected Diester .

Step 2: Hydrolysis & Boc-Protection (One-Pot)

Rationale: Mild acidic hydrolysis removes the benzophenone imine without racemization. Subsequent Boc-protection stabilizes the free amine.

-

Imine Hydrolysis: Dissolve the intermediate from Step 1 in THF (20 mL) . Add 1N HCl (10 mL) and stir at Room Temperature (RT) for 2 hours.

-

Observation: The yellow color of the imine will fade.

-

-

Neutralization: Adjust pH to ~8.0 using saturated NaHCO₃ solution.

-

Boc-Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) dissolved in a minimal amount of THF.

-

Reaction: Stir at RT for 12 hours. Maintain pH ~8 by adding NaHCO₃ if necessary.

-

Workup: Evaporate THF. Acidify the aqueous residue to pH 3 with 1M Citric Acid (prevents Boc cleavage). Extract with EtOAc.[1]

-

Result: Boc-3-(methoxycarbonyl)phenylalanine methyl ester (The "Fully Protected" Intermediate).

Step 3: Global Saponification

Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for its solubility in THF/Water mixtures and milder action, minimizing racemization at the alpha-carbon.

-

Dissolution: Dissolve the protected diester in THF/MeOH/Water (3:1:1) .

-

Saponification: Add LiOH·H₂O (4.0 equiv).

-

Note: Excess base is needed to hydrolyze both the alpha-methyl ester and the side-chain benzoate ester.

-

-

Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]+ ~310, [M-Boc]+ loss).

-

Isolation:

-

Final Purification: Recrystallization from EtOAc/Hexanes or Reverse-Phase HPLC (C18, Water/Acetonitrile + 0.1% TFA).

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Yield (Overall) | 65% – 75% | From Schiff Base to Final Acid |

| Enantiomeric Excess (ee) | >95% | Determined by Chiral HPLC (Chiralpak AD-H) |

| Reaction Time | ~24 Hours | Total process time (excluding purification) |

| Key Impurity | Benzophenone | Removed during Step 2 workup |

| Storage | -20°C, Desiccated | Hygroscopic solid |

Quality Control & Validation

To ensure scientific integrity, the following analytical checkpoints are mandatory:

-

¹H NMR (DMSO-d₆):

-

δ 1.38 (s, 9H, Boc-tBu)

-

δ 2.9–3.1 (m, 2H, β-CH₂)

-

δ 4.1–4.2 (m, 1H, α-CH)

-

δ 7.4–7.9 (m, 4H, Aromatic protons)

-

δ 12.5 (br s, 2H, -COOH x2)

-

-

Chiral HPLC:

-

Mass Spectrometry (ESI):

-

Positive Mode: [M+Na]⁺ = 332.1 (Calc. for C₁₅H₁₉NO₆).

-

Negative Mode: [M-H]⁻ = 308.1.

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

References

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

-

Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

-

Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research.

-

PubChem Compound Summary. "3-(2-Amino-2-carboxyethyl)benzoic acid."[5] National Center for Biotechnology Information.

-

BenchChem. "The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids."[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Boc-3-(3-pyridyl)-Ala-OH = 99.0 TLC 117142-26-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. (S)-3-(2-Amino-2-carboxyethyl)benzoic acid | C10H11NO4 | CID 22854522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Design of Glutamate Receptor Ligands Using m-Carboxyphenylalanine Scaffolds

Introduction: The Central Role of Glutamate Receptors and the Promise of m-Carboxyphenylalanine Scaffolds

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are implicated in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is a hallmark of numerous neurological and psychiatric disorders, such as epilepsy, Alzheimer's disease, Parkinson's disease, and depression. This has positioned glutamate receptors as highly attractive targets for therapeutic intervention. The glutamate receptor family is broadly divided into two main classes: ionotropic receptors (iGluRs), which are ligand-gated ion channels (NMDA, AMPA, and kainate receptors), and metabotropic receptors (mGluRs), which are G-protein coupled receptors.

The development of selective ligands for these receptor subtypes is a significant challenge due to the highly conserved nature of the glutamate binding site. The m-carboxyphenylalanine scaffold has emerged as a versatile and effective starting point for the design of potent and selective glutamate receptor ligands. This scaffold mimics the structure of glutamate, providing a rigid backbone that can be readily functionalized to explore the chemical space around the glutamate binding pocket, thereby enabling the fine-tuning of receptor affinity and selectivity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of glutamate receptor ligands based on the m-carboxyphenylalanine scaffold. We will delve into the underlying design principles, provide detailed experimental protocols, and present data that underscores the potential of this chemical framework.

Design Principles and Structure-Activity Relationships (SAR)

The successful design of m-carboxyphenylalanine-based ligands hinges on a thorough understanding of the structure-activity relationships that govern their interaction with glutamate receptors. The core scaffold presents several key points for chemical modification, each influencing the ligand's pharmacological profile.

-

The Phenyl Ring: Substitution on the phenyl ring is a critical determinant of receptor selectivity and potency. The position, size, and electronic properties of the substituent can dramatically alter the ligand's interaction with the receptor binding pocket. For instance, the introduction of bulky or hydrophobic groups can enhance affinity for specific subtypes by exploiting non-conserved regions of the binding site.

-

The Carboxylate Groups: The two carboxylate groups are essential for mimicking the acidic side chain of glutamate and forming key interactions with conserved arginine residues in the binding pocket. Modifications to these groups, such as esterification or bioisosteric replacement, can modulate the ligand's potency and pharmacokinetic properties.

-

The α-Amino Group: The α-amino group is another crucial feature for binding. Its basicity and stereochemistry are critical for proper orientation within the binding site. N-alkylation or acylation can be explored to probe for additional interactions and to potentially improve metabolic stability.

A systematic exploration of these modification points allows for the development of a diverse library of compounds with varying affinities and selectivities for different glutamate receptor subtypes.

preparation of 3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride salt

Application Note: Preparation of 3-(2-Amino-2-carboxyethyl)benzoic Acid Hydrochloride [1]

Abstract & Scope

This technical guide details the robust chemical synthesis of 3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride (also known as 3-carboxyphenylalanine hydrochloride or m-carboxy-Phe). This non-proteinogenic amino acid is a critical scaffold in peptidomimetic drug design, serving as a conformationally restricted glutamate analog and a cross-linking handle in peptide stapling.

The protocol utilizes the Diethyl Acetamidomalonate (DEAM) route, a scalable and reliable method for generating the racemic (

Retrosynthetic Analysis & Strategy

The synthesis is designed around the classical Sørensen Amino Acid Synthesis , utilizing the stability of the acetamidomalonate enolate to install the amino acid backbone onto a functionalized benzyl halide.

Strategic Rationale:

-

Starting Material: Methyl 3-(bromomethyl)benzoate is selected over the free acid to prevent side reactions with the base (sodium ethoxide) during the alkylation step.

-

Core Transformation: Nucleophilic substitution (

) of the alkyl halide by the DEAM enolate.[2] -

Deprotection: A "one-pot" global hydrolysis using concentrated HCl facilitates simultaneous cleavage of the ethyl esters, the acetyl amide, and the methyl ester, followed by thermal decarboxylation to yield the target HCl salt directly.

Experimental Workflow Diagram

Detailed Experimental Protocol

Phase 1: Alkylation of Diethyl Acetamidomalonate

Reagents & Stoichiometry:

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| Diethyl acetamidomalonate | Nucleophile | 1.0 | 217.22 | 21.7 g |

| Methyl 3-(bromomethyl)benzoate | Electrophile | 1.05 | 229.07 | 24.0 g |

| Sodium Ethoxide (21% in EtOH) | Base | 1.1 | 68.05 | ~41 mL |

| Ethanol (Absolute) | Solvent | - | - | 200 mL |

Procedure:

-

Enolate Formation: In a dry 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser, dissolve Diethyl acetamidomalonate (21.7 g) in absolute ethanol (150 mL).

-

Base Addition: Add the Sodium Ethoxide solution dropwise over 15 minutes under a nitrogen atmosphere. The solution may turn slightly yellow, indicating enolate formation. Stir at room temperature for 30 minutes.

-

Alkylation: Dissolve Methyl 3-(bromomethyl)benzoate (24.0 g) in the remaining ethanol (50 mL) and add it to the reaction mixture dropwise.

-

Critical Control Point: The reaction is exothermic. Control addition rate to maintain a gentle warmth, or use a water bath if scaling up.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). The starting bromide (

) should disappear. -

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the precipitated sodium bromide (NaBr) salts.

-

Concentrate the filtrate in vacuo to obtain the crude intermediate (Diethyl 2-acetamido-2-(3-(methoxycarbonyl)benzyl)malonate) as a viscous oil or off-white solid.

-

Checkpoint: This intermediate can be carried forward directly without rigorous purification if the purity is >90% by NMR.

-

Phase 2: Global Hydrolysis & Decarboxylation

Reagents:

-

Crude Intermediate from Phase 1.

-

Hydrochloric Acid (6M or Concentrated 37%).

Procedure:

-

Hydrolysis Setup: Suspend the crude intermediate in 6M HCl (150 mL) in a 500 mL RBF.

-

Reflux: Heat the mixture to vigorous reflux (100–110°C).

-

Duration: Maintain reflux for 12–16 hours. Evolution of CO₂ gas will be observed initially.

-

Observation: The mixture typically becomes homogenous as the reaction proceeds.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Wash the aqueous acidic solution with Diethyl Ether (2 x 50 mL) to remove non-polar impurities (e.g., unreacted benzoic acid derivatives).

-

Evaporation: Concentrate the aqueous layer to dryness under reduced pressure. A sticky solid residue (the crude HCl salt) will remain.

-

-

Purification (Crystallization):

-

Dissolve the residue in a minimum amount of hot water (~20–30 mL).

-

Add hot Isopropanol or Ethanol (~100 mL) until the solution turns slightly turbid.

-

Allow to cool slowly to 4°C overnight.

-

Filter the white crystalline solid.[5] Wash with cold acetone/ether to remove trace acid.

-

Dry under high vacuum over

or KOH pellets.

-

Quality Control & Characterization

Expected Yield: 65–75% (overall from acetamidomalonate). Appearance: White to off-white crystalline powder.

| Parameter | Specification | Method |

| Purity | > 97% | HPLC (C18, 0.1% TFA water/MeCN) |

| Identity | Consistent with Structure | ¹H-NMR (D₂O) |

| Counterion | 1.0 ± 0.1 eq Chloride | Argentometric Titration or IC |

| Melting Point | > 250°C (dec.) | Capillary MP |

¹H-NMR Interpretation (300 MHz, D₂O):

- 7.8–7.9 ppm (m, 2H): Aromatic protons ortho to carboxylic acid.

- 7.4–7.5 ppm (m, 2H): Remaining aromatic protons.[6]

-

4.3 ppm (t, 1H):

-

3.2–3.4 ppm (m, 2H):

-

Note: The amide methyl singlet (~2.0 ppm) and ester ethyl signals (1.2, 4.1 ppm) must be absent.

Handling, Safety & Stability

-

Hazard Identification:

-

Methyl 3-(bromomethyl)benzoate: Lachrymator and skin irritant. Handle in a fume hood.

-

Sodium Ethoxide: Moisture sensitive, corrosive.

-

HCl: Corrosive fumes.

-

-

Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed container at 2–8°C.

-

Solubility: Highly soluble in water; sparingly soluble in ethanol; insoluble in ether and hexanes. For biological assays, prepare stock solutions in PBS or water.

References

-

General Acetamidomalonate Synthesis

-

Synthesis of m-Carboxyphenylalanine

-

Morris, C. J.; Thompson, J. F. "Conversion of m-carboxyphenylalanine to m-carboxyphenylglycine in Wedgewood iris leaves." Archives of Biochemistry and Biophysics, 1965.

-

-

Applications in Peptide Chemistry

-

Olesen Larsen, P. "Meta-carboxy-substituted aromatic amino acids in plant metabolism."[8] Biochimica et Biophysica Acta, 1967.

-

-

Reagent Properties (Methyl 3-(bromomethyl)benzoate)

-

PubChem Compound Summary for CID 122245.

-

Sources

- 1. (S)-3-(2-amino-2-carboxyethyl)benzoic acid hydrochloride - CAS:80852-34-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102276478A - Preparation and synthesizing method of 3-aminoaniline hydrochloride - Google Patents [patents.google.com]

- 4. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

troubleshooting low yields in m-carboxyphenylalanine synthesis

Technical Support Center: m-Carboxyphenylalanine (m-CPA) Synthesis Optimization

-

Ticket ID: #CPA-SYN-OPT-001

-

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

-

Status: Open

-

Topic: Troubleshooting Low Yields in m-Carboxyphenylalanine Synthesis

Executive Summary

The synthesis of m-carboxyphenylalanine (m-CPA) presents a unique "perfect storm" of chemical challenges: it involves creating a highly polar, zwitterionic molecule often derived from sensitive precursors. Low yields (<30%) are typically caused by three distinct failure modes: incomplete hydrolysis of cyano-intermediates , catalyst deactivation during metal-mediated carboxylation , or product loss during aqueous isolation due to the molecule's isoelectric point (pI).

This guide deconstructs these failure modes into actionable troubleshooting modules.

Module 1: The "Hidden" Killer – Isolation & Work-up

Diagnosis: Reaction monitoring (HPLC/TLC) shows good conversion, but isolated yield is poor (<20%). Root Cause: m-CPA is a dicarboxylic amino acid. It is highly water-soluble and exists as a zwitterion.[1] Standard extraction protocols (EtOAc/Water) often leave the product in the aqueous waste stream.

The Science of Solubility (pI Calculation)

Unlike Phenylalanine (pI ~5.5), m-CPA has two acidic protons.

-

-COOH pKa

-

m-COOH pKa

3.8 -

-NH

The Isoelectric Point (pI) Trap: The species is neutral (zwitterionic) only at a specific acidic pH.[2]

Troubleshooting Protocol: The "Zwitterion Trap"

| Observation | Immediate Action | Why? |

| Product in Aqueous Phase | Do not extract with EtOAc at pH 7. Adjust aqueous layer to pH 3.0 exactly. | At pH 3.0, net charge is 0. Solubility is lowest. |

| Precipitation Fails | Switch to Ion-Exchange Chromatography (Dowex 50W). | If concentration is too low for precipitation, resin capture is required. |

| Oily Product | Lyophilize (Freeze-dry) instead of rotovap. | Removes water without thermal degradation; yields a fluffy solid. |

Visual Workflow: Isolation Decision Tree

Caption: Decision logic for isolating zwitterionic m-CPA. Note the critical pH 3.0 checkpoint.

Module 2: Synthesis Route A – Hydrolysis of m-Cyano-Phenylalanine

Diagnosis: Starting material disappears, but LC-MS shows multiple peaks or "smearing" (degradation). Root Cause: The hydrolysis of the nitrile (-CN) to the acid (-COOH) requires harsh conditions (conc. HCl, reflux) which can degrade the amino acid backbone or cause racemization.

FAQ: Hydrolysis Optimization

Q: I am using 6N HCl at reflux for 12 hours. Why is my yield low? A: Extended acid hydrolysis can lead to decarboxylation or amide bond cleavage if you have other protecting groups.

-

Fix: Switch to a Two-Step Hydrolysis .

-

Alkaline H

O -

Mild Acid/Enzymatic: Converts Amide

Acid.

-

Q: Can I use enzymes? A: Yes. Nitrilase enzymes (EC 3.5.5.1) can convert the cyano group directly to the carboxylic acid at pH 7.0 and 30°C, preserving the chiral center and preventing degradation.

Data Comparison: Hydrolysis Methods

| Method | Conditions | Typical Yield | Risk Factor |

| Acid Hydrolysis | 6N HCl, Reflux, 12h | 45-60% | High (Racemization, degradation) |

| Base Hydrolysis | NaOH, EtOH, Reflux | 50-65% | Moderate (Racemization) |

| Enzymatic (Nitrilase) | pH 7 buffer, 30°C | 85-95% | Low (Requires specific enzyme screening) |

Module 3: Synthesis Route B – Pd-Catalyzed Carbonylation

Diagnosis: Conversion of m-Iodo-Phe to m-Carboxy-Phe stops at <50%. Black precipitate (Pd black) is visible. Root Cause: Carbonylation (inserting CO) is notoriously difficult on amino acids due to catalyst poisoning by the free amine or sulfur impurities, and protodeboronation if using boronic acid routes.

Mechanism of Failure

The free amine on the phenylalanine backbone can coordinate to the Palladium (Pd), forming a stable "Pd-Amine" complex that is catalytically dead. This prevents the CO insertion cycle.

Troubleshooting Protocol: Protecting the Catalyst

-

Protection is Mandatory: Never attempt Pd-catalyzed carbonylation on unprotected amino acids.

-

Recommendation: Use Boc-m-Iodo-Phe-OMe . The Boc (amine) and Methyl Ester (acid) protect the Pd center from chelation.

-

-

Pressure Matters: Balloon pressure (1 atm) of CO is often insufficient for unactivated aryl iodides.

-

Recommendation: Use a Parr reactor at 5-10 bar (70-150 psi) .

-

-

Water Scavenging: Water acts as a nucleophile but can also kill the active anhydride intermediate. Use anhydrous DMF or Dioxane.

Visual Workflow: Catalytic Cycle & Failure Points

Caption: Palladium catalytic cycle showing the critical failure point where free amines poison the catalyst.

References & Grounding

-

Suzuki-Miyaura Coupling & Optimization:

-

Mechanism & Troubleshooting: BenchChem. (2025).[3][4] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.Link

-

Ligand Effects: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

-

-

Phase Transfer Catalysis (O'Donnell Method):

-

Alkylation Strategy: O'Donnell, M. J. (2004). The Enantioselective Synthesis of Amino Acids by Phase-Transfer Catalysis. Accounts of Chemical Research. Link

-

-

Isolation & Zwitterions:

-

Nitrile Hydrolysis:

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemguide.co.uk [chemguide.co.uk]

resolving aggregation issues in peptides containing 3-carboxyphenylalanine

Welcome to the Non-Canonical Peptide Technical Support Hub .

Ticket ID: #3CPA-AGG-001 Topic: Resolving Aggregation in 3-Carboxyphenylalanine (3-CPA) Peptides Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The 3-CPA Paradox

Peptides containing 3-carboxyphenylalanine (3-CPA) present a unique "amphiphilic trap" in peptide synthesis and purification. Unlike standard phenylalanine, 3-CPA possesses an aromatic ring (hydrophobic/pi-stacking) and a benzylic carboxyl group (hydrogen bonding/acidic).

This combination creates two distinct aggregation mechanisms:

-

Hydrophobic Collapse: Driven by the aromatic ring.

-

Intermolecular Hydrogen Bonding: The side-chain carboxyl acts as a donor/acceptor, promoting beta-sheet formation even more aggressively than Asp or Glu.

This guide provides self-validating protocols to resolve these issues across the entire workflow: Synthesis, Purification, and Formulation.

Module 1: Solid Phase Peptide Synthesis (SPPS)

User Issue: "My resin has stopped swelling and coupling efficiency has dropped significantly after adding the 3-CPA residue."

Root Cause: The introduction of 3-CPA often triggers "beta-sheet onset." The aromatic interaction stabilizes the sheet, while the side-chain carboxyl (even when protected) adds steric bulk and dipole interactions that favor ordering on the resin.

Protocol 1.1: The "Magic Mixture" Coupling Strategy

Do not use standard DMF for difficult 3-CPA sequences. Use this chaotropic solvent system to disrupt hydrogen bond networks on-resin.

Reagents:

-

Activator: HATU (0.5 M) or COMU.

-

Base: DIEA (Diisopropylethylamine).

-

Solvent System: DMF/DCM/NMP (1:1:1) containing 1% Triton X-100 or 0.1 M LiCl .

Step-by-Step:

-

Swelling: Wash resin with DCM (Dichloromethane) to maximize swelling prior to coupling.

-

Activation: Pre-activate Fmoc-3-CPA(OtBu)-OH with HATU/DIEA for exactly 30 seconds.

-

Note: Ensure the side chain is tBu (tert-butyl) protected. Free carboxylic acids will cause branching and termination.

-

-

Coupling: Add to resin and heat to 50°C (microwave) or 60°C (conventional heating) for 20 minutes.

-

Causality: Heat provides the kinetic energy to overcome the energy barrier of the aggregated state.

-

-

Double Couple: Repeat the step if the sequence is >15 residues.

Protocol 1.2: Backbone Protection (The "Kink" Method)

If the "Magic Mixture" fails, you must mechanically disrupt the secondary structure.

-

Strategy: Insert a Pseudoproline (PsiPro) dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) at position

or -

Alternative: Use Fmoc-Hmb or Fmoc-Dmb backbone protection on the residue immediately preceding the 3-CPA. This prevents the formation of the intermolecular hydrogen bonds essential for aggregation.

Module 2: Purification & Solubilization

User Issue: "The peptide elutes as a broad smear on HPLC or precipitates inside the column using standard TFA buffers."

Root Cause: Standard Reverse-Phase HPLC uses 0.1% TFA (pH ~2) .

-

At pH 2, the side chain carboxyl of 3-CPA (pKa ~3.5–4.0) is protonated (neutral) .

-

Result: The residue becomes highly hydrophobic. The lack of charge repulsion allows the aromatic rings to stack (Pi-Pi interactions), leading to column fouling and precipitation.

Protocol 2.1: High-pH Reverse Phase HPLC

Switching to a basic mobile phase ionizes the 3-CPA side chain (

System Setup:

-

Column: Polymer-based C18 (e.g., PLRP-S) or Hybrid Silica (e.g., Waters XBridge, Agilent Extend-C18) capable of withstanding pH 10. Do not use standard silica columns.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0–10.0).

-

Mobile Phase B: Acetonitrile (ACN).[1]

Gradient Table:

| Time (min) | % Buffer B (ACN) | Flow Rate | Description |

| 0.0 | 5 | 1.0 mL/min | Equilibration |

| 2.0 | 5 | 1.0 mL/min | Load/Wash |

| 20.0 | 60 | 1.0 mL/min | Shallow Gradient (Target elution) |

| 22.0 | 95 | 1.0 mL/min | Column Wash (Remove aggregates) |

| 25.0 | 5 | 1.0 mL/min | Re-equilibration |

Validation: Run a pilot injection (10 µg). If the peak sharpens significantly compared to the TFA run, the aggregation was pH-dependent.

Module 3: Formulation & Assay Stability

User Issue: "My peptide is pure, but it crashes out of solution when I dilute it into PBS for biological assays."

Root Cause: PBS (pH 7.[1]4) often contains high salt (150 mM NaCl).

-

Charge Screening: High salt screens the charges that keep the peptide soluble.

-

Isoelectric Point (pI): If the 3-CPA shifts the net pI of your peptide close to 7.4, it will have zero net charge in PBS, leading to immediate precipitation.

Protocol 3.1: The "Solubility Ladder" Test

Determine the optimal buffer system before committing valuable sample.

-

Calculate pI: Use a peptide calculator. Assign 3-CPA as "Asp" (D) for a rough pI estimate, as their pKa values are similar.

-

Prepare Stock: Dissolve peptide in 50 mM Ammonium Bicarbonate (volatile, lyophilizable) or DMSO (if compatible).

-

Titration:

-

Aliquot 10 µL of peptide stock into a 96-well plate.

-

Add 90 µL of the following buffers:

-

A: 10 mM Acetate (pH 4.0)

-

B: 10 mM Phosphate (pH 7.4)

-

C: 10 mM Tris/Glycine (pH 9.0)

-

-

Measure: Read Absorbance at 280 nm (or 214 nm). Turbidity (high Abs at 350-400 nm) indicates aggregation.

-

Recommendation: If the peptide aggregates at pH 7.4, engineer the formulation:

-

Add Chaotrope: 0.5 M Arginine-HCl (stabilizes hydrophobic patches).

-

Add Surfactant: 0.01% Tween-20 (prevents surface adsorption).

Visualizing the Solution

Figure 1: The Aggregation Mechanism & Troubleshooting Logic

Caption: Figure 1. Decision tree linking the chemical properties of 3-CPA (aromaticity and acidity) to specific aggregation events and their corresponding technical solutions.

References

-

Paradisio, A., et al. (2014). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Sigma-Aldrich (Merck).

- Relevance: Defines the "Magic Mixture" and pseudoproline str

-

Thermo Fisher Scientific. (2020). "Pierce High pH Reversed-Phase Peptide Fractionation Kit Protocol." Thermo Fisher Scientific.

- Relevance: Validates the use of High pH (Triethylamine/Ammonium)

-

AmbioPharm. (2023). "Solubility Guidelines for Hydrophobic and Acidic Peptides." AmbioPharm Knowledge Base.

- Relevance: Provides specific pI calculation and solubilization strategies (Ammonium Bicarbon

-

Agilent Technologies. (2008). "High pH Can be Used for Separating Hydrophobic or Other Low-Solubility Peptides."[2][3] Agilent Application Notes.

- Relevance: Demonstrates the chromatographic superiority of high pH buffers for aggreg

Sources

Technical Support Center: Optimizing Synthesis of m-Carboxyphenylalanine Peptides

Topic: Avoiding Diketopiperazine (DKP) Formation with m-Carboxyphenylalanine (m-CPA) Residues Ticket ID: #DKP-mCPA-001 Status: Resolved / Guide Available

Executive Summary & Root Cause Analysis

The Problem: Researchers incorporating m-carboxyphenylalanine (m-CPA) at the C-terminus or penultimate position often observe a significant loss of peptide chains and the appearance of cyclic dipeptide byproducts. This is due to Diketopiperazine (DKP) formation , a side reaction where the free N-terminal amine of the second residue attacks the C-terminal ester linkage, cleaving the dipeptide from the resin.

Why m-Carboxyphenylalanine? While Proline and Glycine are the "classic" culprits for DKP formation, m-CPA presents a unique risk profile:[1]

-

Conformational Rigidity: The aromatic ring and the meta-substituent can restrict backbone rotation, potentially stabilizing the cis-amide-like transition state required for cyclization.

-

Electronic Activation: If the C-terminal ester linkage is to a standard benzyl-type resin (e.g., Wang), the electron-withdrawing nature of the aromatic system can make the ester carbonyl more electrophilic, accelerating the nucleophilic attack.

Mechanism of Failure

The following diagram illustrates the kinetic pathway leading to chain termination.

Troubleshooting Guide: Mitigation Strategies

This section details specific adjustments to your SPPS workflow to prevent DKP formation.

Strategy A: Resin Selection (The Gold Standard)

Recommendation: Switch from Wang or Merrifield resin to 2-Chlorotrityl Chloride (2-CTC) Resin .

-

The Science: The 2-CTC linker involves a bulky trityl group. This steric bulk effectively shields the C-terminal ester carbonyl from nucleophilic attack by the N-terminal amine. Furthermore, the ester linkage to 2-CTC is extremely acid-labile but stable to base, preventing the premature cleavage that characterizes DKP formation.

-

Impact: Reduces DKP formation by >95% compared to benzyl-ester resins.

Strategy B: Optimized Deprotection Kinetics

Recommendation: Alter the Fmoc-removal protocol for the second residue.

-

The Science: DKP formation is base-catalyzed.[2][3][4] Standard protocols (e.g., 20% piperidine for 20 minutes) provide ample time for the free amine to attack the ester.

-

Protocol Adjustment: Use a "short pulse" strategy or a non-nucleophilic base (DBU) to minimize the residence time of the free amine in a basic environment before the next coupling.

| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |

| Resin | Wang / Merrifield | 2-Chlorotrityl Chloride (2-CTC) |

| Base | 20% Piperidine in DMF | 0.1 M HOBt + 20% Piperidine (Acid suppresses cyclization) |

| Time | 2 x 10 min | 2 x 3 min (Fast deprotection) |

| Temperature | Room Temp or Heated | 0°C - Room Temp (Never heat this step) |

Standard Operating Procedures (SOPs)

SOP-01: Loading m-CPA onto 2-Chlorotrityl Chloride Resin

Use this protocol to establish the safest possible anchor for your peptide.

Materials:

-

2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g loading)

-

Fmoc-m-CPA-OH (or Fmoc-m-CPA(OtBu)-OH)

-

DIPEA (N,N-Diisopropylethylamine), anhydrous

-

DCM (Dichloromethane), anhydrous[5]

-

Methanol (HPLC grade)

Step-by-Step:

-

Resin Preparation:

-

Weigh resin into a reactor.

-

Swell in dry DCM for 30 minutes. Drain.

-

-

Coupling (Low Loading Strategy):

-

Dissolve Fmoc-m-CPA-OH (0.6 – 0.8 equivalents relative to resin capacity) in dry DCM (10 mL per gram of resin).

-

Note: Intentionally underloading the resin (0.6 eq) reduces inter-chain aggregation.

-

Add DIPEA (4.0 equivalents).

-

Add the solution to the resin and shake for 2 hours at room temperature.

-

-

Capping (Critical):

-

Add Methanol (1 mL per gram of resin) directly to the reaction mixture.

-

Shake for 15 minutes. This caps unreacted trityl chlorides as methyl ethers.

-

Drain and wash with DCM (3x), DMF (3x), and DCM (3x).

-

-

Validation:

-

Perform an Fmoc determination test (UV absorbance) to calculate the actual loading level (mmol/g).

-

SOP-02: DKP-Safe Deprotection for the Second Residue

Use this specifically when removing the Fmoc group from the AA attached to m-CPA.

-

Wash: Wash resin with DMF (3 x 1 min).

-

Short Deprotection 1: Add 20% Piperidine/DMF.[1][5] Agitate for 2 minutes . Drain.

-

Short Deprotection 2: Add 20% Piperidine/DMF.[1][5] Agitate for 5 minutes . Drain.

-

Rapid Wash: Immediately wash with DMF (5 x 1 min) to remove all traces of base.

-

Immediate Coupling: Proceed immediately to the coupling of the third amino acid. Do not store the resin at this stage.

Frequently Asked Questions (FAQs)

Q: Can I use DBU instead of Piperidine to prevent DKP? A: Yes. A solution of 2% DBU and 2% Piperidine in DMF is often used for "difficult" deprotections. DBU is a non-nucleophilic base, which reduces the risk of aspartimide formation, but for DKP, the primary driver is the time the free amine sits in a basic solution. Short deprotection times are more critical than the specific base used.

Q: My m-CPA is in the middle of the sequence, not the C-terminus. Is DKP still a risk? A: DKP is strictly a reaction of the C-terminal dipeptide ester. If m-CPA is in the middle of the chain (residue 3 or higher), DKP cannot occur via the resin linkage. However, you should watch for internal aggregation or aspartimide formation if the sequence is difficult.

Q: Why does the "m-carboxy" group matter if it's protected? A: Even if protected (e.g., as a t-Butyl ester), the meta-substituent adds steric bulk. In peptide chemistry, steric crowding can force the backbone into a "turn" conformation (cis-amide isomer), bringing the N-terminus and C-terminus of the dipeptide into close proximity. This "pre-organization" lowers the energy barrier for the cyclization reaction.

Q: I see a "des-dipeptide" impurity in my Mass Spec. Is this DKP? A: Yes. If your target peptide is missing the first two C-terminal amino acids (Mass = Target - [AA1 + AA2]), this is the hallmark of DKP formation. The dipeptide cyclized and fell off the resin, leaving the hydroxyl-functionalized resin behind (which cannot react further), or if it happened later, you simply lose the chain.

References

-

BenchChem. (2025).[1][3] Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Retrieved from

-

National Institutes of Health (NIH). (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. PubMed Central. Retrieved from

-

Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols: 2-Chlorotrityl Chloride Resin. Retrieved from

Sources

Validation & Comparative

A Senior Scientist's Guide to the Structural Verification of 3-(2-Amino-2-carboxyethyl)benzoic Acid: An NMR-Centric Comparative Analysis

For researchers and professionals in drug development, the precise structural confirmation of novel molecules is the bedrock of any successful campaign. Unnatural amino acids (UAAs), such as 3-(2-Amino-2-carboxyethyl)benzoic acid (also known as 3-carboxyphenylalanine), are increasingly vital building blocks in designing next-generation therapeutics, from peptidomimetics to antibody-drug conjugates.[1][2][3][4] Their unique structures can enhance stability, improve binding affinity, and introduce novel functionalities.[3][4]

This guide provides an in-depth analysis of the cornerstone technique for structural elucidation—¹H Nuclear Magnetic Resonance (NMR) spectroscopy—for 3-carboxyphenylalanine. We will not only dissect its theoretical spectrum but also objectively compare the insights derived from NMR with those from orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This multi-faceted approach ensures the highest level of scientific integrity for characterizing this critical UAA.

Part 1: Deconstructing the ¹H NMR Spectrum of 3-Carboxyphenylalanine

Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, atom-level view of a molecule's structure by probing the magnetic environments of its nuclei.[5] For a molecule like 3-carboxyphenylalanine, the ¹H NMR spectrum is information-rich, offering definitive proof of its covalent framework through three key parameters: chemical shift (δ), integration, and spin-spin coupling (J-coupling).

A Theoretical Prediction: What to Expect from the Spectrum

Before analyzing experimental data, an expert approach involves predicting the spectrum based on the molecule's structure. This practice validates experimental findings and aids in assigning complex signals. The molecule can be divided into three distinct regions: the aliphatic side chain, the aromatic ring, and the exchangeable protons.

-

The Aliphatic Region (δ ≈ 3.0 - 4.5 ppm): The ethyl side chain attached to a chiral center (the α-carbon) presents a classic, complex spin system.

-

Hα (α-proton): The proton on the α-carbon is adjacent to both the methylene group (β-protons) and the amine. It is expected to appear as a doublet of doublets (dd) around 4.0-4.3 ppm, similar to the α-proton in phenylalanine derivatives.[6][7]

-

Hβ (β-protons): The two protons on the β-carbon are diastereotopic. This is because the adjacent α-carbon is a stereocenter, making their chemical environments non-equivalent. Consequently, they will have different chemical shifts and will couple with each other (geminal coupling) and with Hα (vicinal coupling). This typically results in two separate multiplets, often complex and overlapping, between approximately 3.0 and 3.5 ppm.[8]

-

-

The Aromatic Region (δ ≈ 7.5 - 8.5 ppm): The 1,3-disubstituted benzoic acid moiety will give rise to four distinct signals for the four aromatic protons. Both the carboxylic acid and the alkyl chain are electron-withdrawing groups, which will shift these protons downfield compared to benzene (δ 7.26 ppm).[9]

-

H2: This proton is situated between two substituents and will likely have no ortho or meta coupling partners, appearing as a sharp singlet or a narrowly split triplet further downfield (≈ 8.2 ppm).

-

H6: Ortho to the alkyl group and meta to the carboxyl group, this proton will appear as a doublet.

-

H5: Meta to both substituents, this proton will appear as a triplet, split by H4 and H6.

-

H4: Ortho to the carboxyl group and meta to the alkyl group, this proton will also appear as a doublet (or more accurately, a doublet of doublets with a small meta coupling). The expected chemical shifts for these protons will be in the 7.5-8.1 ppm range.[10]

-

-

The Exchangeable Protons (δ > 10 ppm and variable): The carboxylic acid (-COOH) and ammonium (-NH₃⁺) protons are acidic and readily exchange with deuterium. In a solvent like DMSO-d₆, the carboxylic acid proton is often observed as a very broad singlet far downfield (δ > 12 ppm), while the ammonium protons may appear as a broad signal around 8-9 ppm.[11] In D₂O, these signals will disappear, providing a key confirmation of their identity.

Predicted ¹H NMR Peak Assignments

The following table summarizes the anticipated signals for 3-carboxyphenylalanine when dissolved in DMSO-d₆.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | J-Coupling (Hz) |

| Hα | 4.0 - 4.3 | dd | 1H | J(Hα, Hβa) ≈ 8-10, J(Hα, Hβb) ≈ 4-6 |

| Hβa / Hβb | 3.0 - 3.5 | m | 2H | J(Hβa, Hβb) ≈ 14-16 (geminal) |

| H5 | 7.5 - 7.7 | t | 1H | J(H5, H4) ≈ 7-8, J(H5, H6) ≈ 7-8 |

| H6 | 7.8 - 8.0 | d | 1H | J(H6, H5) ≈ 7-8 |

| H4 | 8.0 - 8.2 | d | 1H | J(H4, H5) ≈ 7-8 |

| H2 | 8.2 - 8.4 | s | 1H | - |

| -NH₃⁺ | 8.0 - 9.0 | br s | 3H | - |

| -COOH | > 12 | br s | 1H | - |

Part 2: Experimental Protocol & Workflow

Trustworthiness in analytical science comes from robust and reproducible methodologies. The following section details a standard operating procedure for acquiring high-quality NMR data for this type of analyte.

Sample Preparation and NMR Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of 3-carboxyphenylalanine and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the zwitterionic form of the amino acid and allows for the observation of exchangeable -COOH and -NH₃⁺ protons.[12]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Initial Acquisition: Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz spectrometer). Key parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Deuterium Exchange: To confirm the identity of exchangeable protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to -COOH and -NH₃⁺ should significantly diminish or disappear.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire a 2D COSY (Correlation Spectroscopy) spectrum.[13] This experiment will show correlations between protons that are coupled to each other, definitively linking Hα to the Hβ protons and confirming the connectivity within the aromatic ring.

Integrated Analytical Workflow

A comprehensive characterization strategy relies on more than a single technique. The following workflow ensures a molecule's identity, purity, and structure are fully validated.

Sources

- 1. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction to Unnatural Amino Acids [en.highfine.com]

- 3. Unnatural / Unusual Amino Acids [biosyn.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)-Phe(2-F), Phe(2-F)-Phe, and Phe-Phe(2-F) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 8. omicsonline.org [omicsonline.org]

- 9. web.mit.edu [web.mit.edu]

- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. otsuka.co.jp [otsuka.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

Publish Comparison Guide: Chiral HPLC Methods for 3-Carboxyphenylalanine

This guide outlines the optimal chromatographic strategies for determining the enantiomeric purity of 3-carboxyphenylalanine (3-CPA) .

3-CPA is a non-proteinogenic amino acid featuring a zwitterionic backbone with an additional carboxylic acid on the aromatic ring. This structural duality—combining the hydrophobicity of the phenyl ring with high polarity and acidity—presents unique separation challenges. This guide prioritizes Direct Analysis (no derivatization) using Zwitterionic and Crown Ether phases as the modern gold standards, while retaining Ligand Exchange as a robust traditional alternative.

Executive Summary

The Challenge: 3-carboxyphenylalanine (3-CPA) is a critical scaffold in peptidomimetics and glutamate receptor antagonist design. Its high polarity and dual-acidic nature often lead to peak tailing on traditional reversed-phase chiral columns. The Solution: Direct chiral analysis on Zwitterionic (ZWIX) or Crown Ether (CROWNPAK) stationary phases offers the highest precision, eliminating the kinetic resolution errors inherent in derivatization methods. Recommendation:

-

Primary Method (LC-MS Compatible): Chiralpak ZWIX(+)

-

Secondary Method (UV Only): Crownpak CR-I(+)

-

Legacy Method (Robust/Low Cost): Ligand Exchange (CLEC) with Copper(II)

Methodological Landscape & Decision Matrix

The following workflow illustrates the logic for selecting the appropriate method based on your detection needs and available instrumentation.

Figure 1: Decision tree for selecting the optimal chiral method for 3-carboxyphenylalanine.

Deep Dive: Protocols & Mechanisms

Method A: Zwitterionic Chiral Stationary Phase (The Gold Standard)

Column: Daicel Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 3.0 x 150 mm) Mechanism: This phase employs a cinchona alkaloid-derived chiral selector fused with a sulfonic acid group. It operates via a Double Ion-Pairing mechanism: the amino group of 3-CPA interacts with the sulfonic acid (cation exchange), while the carboxyl group interacts with the quinuclidine nitrogen (anion exchange).

-

Why it works: 3-CPA is an acidic zwitterion. ZWIX phases are specifically designed to retain and resolve such polar ampholytes without derivatization.

-

Protocol:

-

Mobile Phase: MeOH / ACN / H₂O (49:49:2 v/v/v) containing 50 mM Formic Acid + 25 mM Diethylamine (DEA).

-

Flow Rate: 0.4 mL/min (for 3mm ID).

-

Temperature: 25°C (Lower temperature, e.g., 10°C, often improves resolution).

-

Detection: UV @ 254 nm or ESI-MS (Positive mode).

-

Note: The elution order can be reversed by switching from ZWIX(+) to ZWIX(-), a critical feature for confirming trace impurity peaks.

-

Method B: Crown Ether Phase (High Efficiency)

Column: Daicel Crownpak CR-I(+) (5 µm, 3.0 x 150 mm)

Mechanism: The 18-crown-6 ether ring forms an inclusion complex with the protonated primary amine (

-

Why it works: Crown ethers provide exceptional selectivity for

-amino acids. However, the mobile phase must be acidic (pH 1.0–2.0) to ensure the amine is fully protonated. -

Protocol:

-

Mobile Phase: pH 1.5 Perchloric Acid (HClO₄) aqueous solution (100%). Alternative: pH 2.0 TFA/MeOH (90:10) if organic modifier is needed for solubility.

-

Flow Rate: 0.4 mL/min.[1]

-

Temperature: 10°C – 25°C. (Cooling is highly recommended to stabilize the inclusion complex).

-

Detection: UV @ 210 nm (Low wavelength required due to weak chromophore in acidic water).

-

Method C: Ligand Exchange Chromatography (CLEC)

Column: Chiralpak MA(+) or Sumichiral OA-5000 Mechanism: A ternary complex is formed between the copper(II) ion, the chiral selector on the column (e.g., L-proline), and the analyte (3-CPA).

-

Why it works: The extra carboxyl group on 3-CPA does not interfere significantly with the 5-membered chelate ring formed by the

-amino and -

Protocol:

-

Mobile Phase: 2 mM CuSO₄ aqueous solution.

-

Flow Rate: 0.5 mL/min.

-

Temperature: 50°C (Higher temperature improves mass transfer in ligand exchange).

-

Detection: UV @ 254 nm (Copper complex enhances UV absorption).

-

Comparative Performance Analysis

The following table synthesizes expected performance metrics based on the physicochemical properties of acidic aromatic amino acids.

| Feature | Method A: ZWIX(+) | Method B: Crownpak CR-I(+) | Method C: Ligand Exchange |

| Separation Mode | Double Ion-Pairing | Host-Guest Inclusion | Ternary Metal Complexation |

| Resolution ( | High (> 2.5) | Very High (> 3.0) | Moderate (1.5 – 2.0) |

| Analysis Time | Fast (10–15 min) | Fast (10–20 min) | Slow (20–40 min) |

| Sample Prep | Dissolve in Mobile Phase | Dissolve in dilute acid | Dissolve in water |

| MS Compatibility | Excellent | Poor (Non-volatile acids) | Incompatible (Cu ions) |

| Robustness | High (Immobilized) | Moderate (pH sensitive) | High (Very stable) |

| Elution Order | L-isomer first (usually) | D-isomer first (on CR(+)) | L-isomer first (on MA(+)) |

Mechanism Visualization

Understanding the molecular interaction is key to troubleshooting.

Figure 2: Mechanistic comparison. Crown ether relies on steric fit of the ammonium ion, while ZWIX utilizes simultaneous electrostatic interactions.

Troubleshooting & Optimization

-